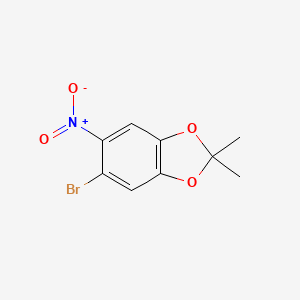
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is an organic compound used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with bromo, nitro, and methyl groups attached. The InChI code for this compound is 1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 .Wissenschaftliche Forschungsanwendungen
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD has been widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. In chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents. In pharmacology, it has been studied for its potential applications as an antioxidant and antifungal agent. In biochemistry, it has been used in the synthesis of various enzymes, such as cytochrome P450 and cytochrome c oxidase.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is not yet fully understood. However, it is believed that its antioxidant and antifungal effects are due to its ability to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is thought that the compound is able to scavenge ROS and RNS, thus preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD have been studied in various laboratory experiments. It has been found to have antioxidant and antifungal effects, as well as anti-inflammatory and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, as well as effects on the cardiovascular system, the immune system, and the metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a highly stable compound, and therefore can be stored for long periods of time without degradation. However, one of the main limitations is that it is toxic in high concentrations, and therefore must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD. One potential application is in the development of new drugs, as it has demonstrated potential anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it may be useful in the development of new food preservatives, as it has demonstrated antifungal effects. Finally, it may be useful in the development of cosmetics, as its antioxidant properties may be beneficial for skin health.
Synthesemethoden
The synthesis of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is achieved via a condensation reaction between 2-bromo-5-nitrobenzaldehyde and 2,2-dimethyl-6-nitro-1,3-benzodioxole. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and is performed in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between 80-100 °C for a period of 1-2 hours. The product is then isolated by extraction with a suitable solvent, such as ethyl acetate, and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFUFOKUSLXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
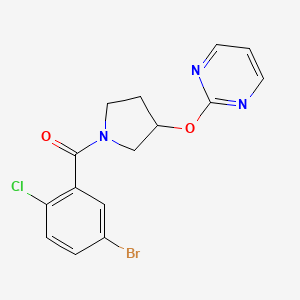
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)
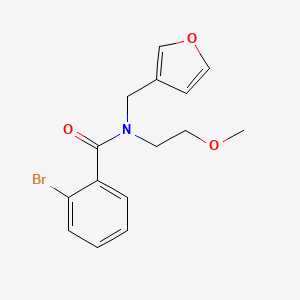

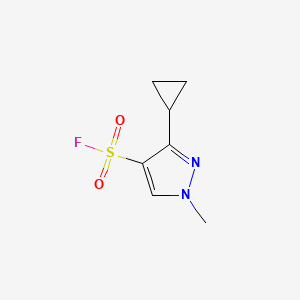


![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
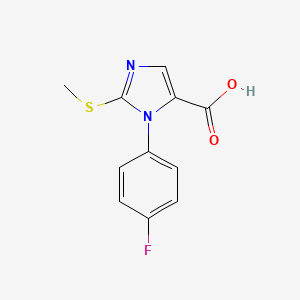
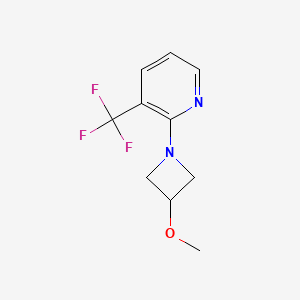
![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)